

A Comparative Guide to the Kinase Selectivity of AC710 Mesylate

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Compound of Interest			
Compound Name:	AC710 Mesylate		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of **AC710 Mesylate** against other well-known multi-kinase inhibitors, Sorafenib and Sunitinib. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to AC710 Mesylate

AC710 Mesylate is a potent and globally selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases.[1] It also demonstrates significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Developed as a preclinical candidate, **AC710 Mesylate** has shown promising efficacy in xenograft tumor models and models of collagen-induced arthritis. A key feature of **AC710 Mesylate** is its high selectivity, which has been evaluated against a broad panel of kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **AC710 Mesylate** against its primary targets and provides a comparison with the established multi-kinase inhibitors, Sorafenib and Sunitinib.



Kinase Target	AC710 Mesylate (IC50/Kd)	Sorafenib (IC50)	Sunitinib (IC50)
PDGFRβ	7.7 nM (IC50)	58 nM	2 nM
CSF1R (FMS)	10.5 nM (IC50)	-	13.5 nM
FLT3	2 nM (IC50), 0.6 nM (Kd)	58 nM	250 nM
c-Kit	1.2 nM (IC50), 1.0 nM (Kd)	68 nM	12.5 nM
PDGFRα	1.3 nM (Kd)	-	37.5 nM
VEGFR2	-	90 nM	9 nM
VEGFR1	-	-	16 nM
VEGFR3	-	20 nM	-
BRAF	-	22 nM (wild-type)	-
BRAF (V600E)	-	38 nM	-
RET	-	-	37.5 nM

Note: IC50 and Kd values are sourced from various preclinical studies and may vary depending on the specific assay conditions. A hyphen (-) indicates that data was not readily available in the reviewed sources.

Cross-Reactivity and Selectivity

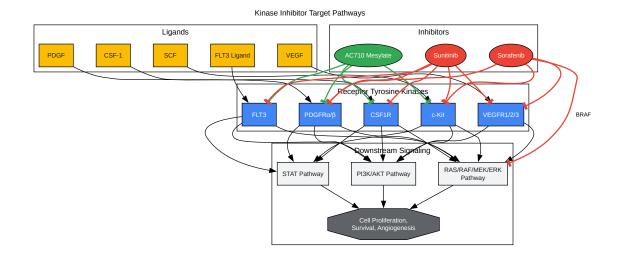
A critical aspect of kinase inhibitor development is understanding their off-target effects. **AC710 Mesylate** has been profiled against a panel of 386 kinases and was found to be highly selective, with a greater than 30-fold selectivity for the PDGFR-family kinases over other kinases.[1] This high selectivity is a distinguishing feature compared to broader spectrum inhibitors like Sorafenib and Sunitinib, which are known to inhibit a wider range of kinases, contributing to both their therapeutic efficacy in certain contexts and their side-effect profiles.



While a comprehensive public dataset of the full kinome scan for **AC710 Mesylate** is not available, its high selectivity score (S(10)) underscores its targeted activity. In contrast, Sorafenib and Sunitinib have well-documented broader kinase inhibition profiles.

Signaling Pathway Context

The diagram below illustrates the signaling pathways targeted by **AC710 Mesylate** and the comparative inhibitors.



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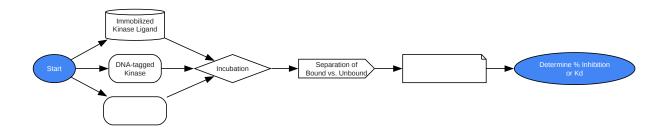
Caption: Simplified signaling pathways inhibited by **AC710 Mesylate**, Sorafenib, and Sunitinib.

Experimental Methodologies

The determination of kinase inhibitor selectivity and potency relies on robust and standardized experimental protocols. The data presented in this guide are primarily derived from two types of assays: competition binding assays and radiometric kinase activity assays.

KINOMEscan[™] Competition Binding Assay

This assay format is widely used for comprehensive kinase inhibitor profiling. The general workflow is as follows:



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Caption: Workflow of a KINOMEscan™ competition binding assay.

Protocol:

- Preparation: An extensive panel of human kinases is expressed, each tagged with a unique DNA identifier. A proprietary, immobilized ligand that binds to the active site of a broad range of kinases is prepared on a solid support (e.g., beads).
- Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.



- Separation: The solid support with the bound kinase is separated from the unbound components.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound has successfully competed for binding. The results are often expressed as percent of control or used to calculate a dissociation constant (Kd).

Radiometric Kinase Activity Assay (e.g., [³³P]-ATP Filter Binding Assay)

This method directly measures the catalytic activity of a kinase and its inhibition by a test compound.

Protocol:

- Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled phosphate isotope (e.g., [y-33P]ATP).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase transfers the radiolabeled phosphate from ATP to the substrate.
- Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate.
- Washing: The filter is washed to remove unincorporated [y-33P]ATP.
- Detection: The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.



Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity
in a control reaction (without the inhibitor) to determine the percent inhibition. IC50 values
are calculated by fitting the dose-response data to a suitable model.

Conclusion

AC710 Mesylate is a highly selective kinase inhibitor with potent activity against the PDGFR family, FLT3, and CSF1R. Its focused target profile, as suggested by its high selectivity score, distinguishes it from broader-spectrum multi-kinase inhibitors like Sorafenib and Sunitinib. This high selectivity may translate to a more favorable safety profile with fewer off-target side effects, a critical consideration in the development of new kinase inhibitor therapeutics. The choice of a kinase inhibitor for a specific research or clinical application should be guided by a thorough understanding of its target profile and cross-reactivity, for which comprehensive profiling assays are indispensable.

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References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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